N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a complex organic compound with the molecular formula and a molecular weight of 398.5 g/mol. The compound is characterized by the presence of dimethylamino groups and an isopropyl oxalamide structure, which contributes to its unique chemical properties and potential applications in scientific research.
This compound falls under the category of oxalamides, which are derivatives of oxalic acid where one or both of the carboxylic acid groups are replaced with amides. Oxalamides are known for their diverse biological activities and potential therapeutic applications.
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions, such as temperature, pressure, and time, are critical for optimizing yield and purity. Typical catalysts may include bases like triethylamine or sodium bicarbonate to facilitate the reaction.
The molecular structure of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide features:
CC(C(=O)NCC(c1ccc(N(C)C)cc1)N(C)C)C(=O)N
.N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide involves interactions at the molecular level:
Data from studies indicate that similar compounds have shown neuroprotective effects by reducing oxidative stress in neuronal cells .
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide has several potential applications in scientific research:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: